5-Bromo-4-ethyl-1H-1,2,3-triazole
Description
Structure
3D Structure
Properties
CAS No. |
104497-06-5 |
|---|---|
Molecular Formula |
C4H6BrN3 |
Molecular Weight |
176.01 g/mol |
IUPAC Name |
4-bromo-5-ethyl-2H-triazole |
InChI |
InChI=1S/C4H6BrN3/c1-2-3-4(5)7-8-6-3/h2H2,1H3,(H,6,7,8) |
InChI Key |
ZVVCQGIOTZKNMN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNN=C1Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5 Bromo 4 Ethyl 1h 1,2,3 Triazole and Its Structural Analogs
Regioselective Synthesis of 1,2,3-Triazole Scaffolds Bearing Halogen and Alkyl Substituents
The regioselective construction of the 1,2,3-triazole core, particularly with the desired placement of both halogen and alkyl groups, is a significant synthetic challenge. The electronic and steric properties of the substituents play a crucial role in directing the regiochemical outcome of the cyclization and subsequent functionalization reactions.
[3+2] Cycloaddition Approaches for 4-Ethyl-1,2,3-triazole Ring Formation
The [3+2] cycloaddition, or Huisgen 1,3-dipolar cycloaddition, between an azide (B81097) and an alkyne stands as the most fundamental and widely employed method for constructing the 1,2,3-triazole ring. nih.govnih.govresearchgate.net To synthesize a 4-ethyl-1,2,3-triazole, this reaction would typically involve the reaction of an azide with 1-butyne. The regioselectivity of this reaction, which dictates whether the 1,4- or 1,5-disubstituted triazole is formed, can be controlled by the choice of catalyst and reaction conditions.
The discovery of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," predominantly yields the 1,4-disubstituted isomer. nih.govnih.gov In contrast, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) generally favors the formation of the 1,5-disubstituted regioisomer. organic-chemistry.org
Recent advancements have also explored metal-free approaches. For instance, strain-promoted azide-alkyne cycloaddition (SPAAC) using strained cyclooctynes can provide access to fully substituted triazoles. nih.gov Additionally, organocatalytic methods, utilizing enamines or enolates as activated dipolarophiles, have been developed to accelerate the cycloaddition with azides. rsc.orgacs.org
A variety of catalytic systems and reaction conditions have been reported for the synthesis of substituted 1,2,3-triazoles through [3+2] cycloaddition. These include:
Copper-based catalysts: CuI, CuSO₄·5H₂O with a reducing agent like sodium ascorbate, and various copper complexes are commonly used to promote the formation of 1,4-disubstituted triazoles. researchgate.netacs.orgnih.gov
Ruthenium-based catalysts: These catalysts are employed to achieve 1,5-regioselectivity. mdpi.com
Organocatalysts: Prolinamide catalysts in water and piperidine (B6355638) have been shown to be effective for the synthesis of trisubstituted triazoles. rsc.org
Base-promoted reactions: Cesium carbonate in DMSO has been identified as an effective system for the reaction of β-carbonyl phosphonates with azides to yield substituted triazoles. acs.orgscribd.com
The choice of solvent can also influence the reaction outcome, with solvents like ethanol, DMSO, and even water being utilized depending on the specific methodology. researchgate.netrsc.orgacs.org
Strategies for the Introduction of Bromine at the 5-Position of Ethyl-1,2,3-triazoles
Introducing a bromine atom at the C5 position of a pre-formed 4-ethyl-1,2,3-triazole ring is a key step in the synthesis of the target compound. This can be achieved through direct bromination or by employing a synthetic route that utilizes brominated precursors.
Direct C-H bromination of the triazole ring offers a straightforward approach to introduce a bromine atom. This typically involves an electrophilic substitution reaction where the triazole acts as the nucleophile. A notable method for the direct halogenation of 4-aryl-1,2,3-triazoles utilizes a potassium halide (KBr) and Oxone as an oxidant under transition-metal-free conditions, providing good to excellent yields at ambient temperature. rsc.org
Another approach involves palladium-catalyzed C-H activation for the regioselective halogenation of 2-substituted-1,2,3-triazoles. rsc.orgresearchgate.net This method demonstrates good functional group tolerance. Furthermore, the use of a solution of bromine in glacial acetic acid, sometimes with a crystal of iodine as a catalyst, has been employed for the bromination of related heterocyclic systems. nih.gov
| Reagent/Catalyst System | Substrate Scope | Key Features |
| KBr/Oxone | 4-Aryl-1,2,3-triazoles | Transition-metal-free, mild conditions, good to excellent yields. rsc.org |
| Pd-catalyst | 2-Substituted-1,2,3-triazoles | High regioselectivity, C-H activation, good functional group tolerance. rsc.org |
| Bromine in Acetic Acid | Acetoacetanilides | Direct bromination, often used for activated methylene (B1212753) compounds. nih.gov |
An alternative strategy involves the use of a brominated precursor in the initial [3+2] cycloaddition reaction. For example, reacting a bromo-alkyne with an azide can directly lead to a bromo-substituted triazole. A general and regioselective metal-free cycloaddition of organic azides to bromovinylsulfonyl fluoride (B91410) has been reported to produce 4-fluorosulfonyl-5-bromo-1,2,3-triazoles. organic-chemistry.org
Another approach involves the synthesis of a di-bromo triazole, such as 4,5-dibromo-2H-1,2,3-triazole, which can then be selectively functionalized. google.com For instance, treatment of 1,1-dibromoalkenes with n-butyllithium and a sulfonyl azide can yield 5-substituted 1-sulfonyl-1,2,3-triazoles. organic-chemistry.org
Multi-Component Reactions (MCRs) as Convergent Routes to Substituted Triazoles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize complex molecules like substituted triazoles in a single step from three or more starting materials. nih.govresearchgate.net These reactions allow for the rapid construction of molecular diversity.
One example is the copper-catalyzed three-component reaction of amines, propargyl halides, and azides to form 1-substituted-(1H-1,2,3-triazol-4-yl)methyldialkylamines in water. organic-chemistry.org Another MCR involves the reaction of OBoc-alkynes, azides, amines, and 2H-azirines using a copper iodide catalyst to produce fully substituted 1,2,3-triazoles. acs.org Metal-free MCRs have also been developed, such as the reaction of phosphonium (B103445) salts, aldehydes, and sodium azide to yield 4,5-disubstituted 1H-1,2,3-triazoles. organic-chemistry.org
Catalytic Systems and Reaction Conditions in the Synthesis of 5-Bromo-4-ethyl-1H-1,2,3-triazole Derivatives
The choice of catalyst is paramount in directing the regioselectivity and efficiency of triazole synthesis.
Copper Catalysts: Copper(I) species, often generated in situ from copper(II) salts like CuSO₄·5H₂O with a reducing agent (e.g., sodium ascorbate), are the most common catalysts for the synthesis of 1,4-disubstituted triazoles via the CuAAC reaction. nih.govmdpi.com Copper iodide (CuI) is also frequently used. acs.orgfrontiersin.org These catalysts are effective for reactions involving terminal alkynes.
Ruthenium Catalysts: Ruthenium complexes are the catalysts of choice for the synthesis of 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgmdpi.com
Palladium Catalysts: Palladium catalysts have been employed for the direct C-H arylation and halogenation of triazole rings, allowing for post-cyclization functionalization. organic-chemistry.orgrsc.org
Organocatalysts: Non-metallic catalysts, such as pyrrolidine (B122466) and piperidine, can promote the synthesis of trisubstituted 1,2,3-triazoles from substrates like α,β-unsaturated ketones and active methylene compounds. rsc.org Prolinamide-based catalysts have been shown to work efficiently in aqueous media. rsc.org
Base-mediated Systems: Strong bases like cesium carbonate have been found to promote the regioselective synthesis of substituted triazoles from β-carbonyl phosphonates and azides, avoiding the need for a metal catalyst. acs.orgscribd.com
The reaction conditions, including solvent, temperature, and the presence of additives, are tailored to the specific catalytic system and substrates. For example, some CuAAC reactions proceed at room temperature, while others may require heating. nih.govfrontiersin.org The use of green solvents like water or polyethylene (B3416737) glycol (PEG) is also an area of active research to develop more environmentally benign synthetic protocols. organic-chemistry.orgrsc.org
| Catalyst Type | Typical Application | Key Advantages |
| Copper(I) | 1,4-disubstituted triazole synthesis (CuAAC) | High regioselectivity, mild conditions, high yields. nih.govmdpi.com |
| Ruthenium(II) | 1,5-disubstituted triazole synthesis (RuAAC) | Complementary regioselectivity to CuAAC. organic-chemistry.orgmdpi.com |
| Palladium(0) or (II) | C-H functionalization/halogenation of triazoles | Allows for late-stage modification of the triazole ring. organic-chemistry.orgrsc.org |
| Organocatalysts (e.g., Prolinamides, Piperidine) | Synthesis of trisubstituted triazoles | Metal-free, can be performed in green solvents. rsc.org |
| Bases (e.g., Cesium Carbonate) | Regioselective synthesis from specific precursors | Metal-free, high regioselectivity. acs.orgscribd.com |
Metal-Catalyzed (e.g., Copper, Palladium, Ruthenium) Approaches for Triazole Formation and Functionalization
The use of transition metals as catalysts is a cornerstone of modern organic synthesis, providing efficient and selective pathways for the construction of complex molecules like substituted 1,2,3-triazoles. Copper, palladium, and ruthenium complexes are particularly prominent in this field, each offering distinct advantages in controlling the regioselectivity and functionalization of the triazole ring.
Copper-Catalyzed Approaches
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) stands as the most widely used method for synthesizing 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.org However, modifications of this reaction allow for the synthesis of 1,4,5-trisubstituted triazoles, which is essential for obtaining the 5-bromo-4-ethyl substitution pattern.
A key strategy involves the use of a 1-haloalkyne to introduce the halogen at the 5-position of the triazole ring. For the synthesis of this compound, this would typically involve the reaction of 1-bromo-1-butyne with an azide source in the presence of a copper(I) catalyst. Alternatively, a one-pot, three-component reaction can be employed, combining an azide, an alkyne (1-butyne), and a brominating agent. organic-chemistry.orgnih.gov
Orita and co-workers developed a process-controlled copper-catalyzed method for the regiodivergent synthesis of 4-bromo- and 5-bromotriazoles. nih.gov By using bromo(phosphoryl)ethyne and an azide with CuI as the catalyst, they could selectively generate either isomer. nih.gov This highlights the potential to control the position of the bromine atom through careful selection of reagents and conditions. The synthesis of 5-iodo-1,2,3-triazoles, which are precursors to other functionalized triazoles, is well-established and often utilizes CuI(PPh₃)₃ or other copper(I) sources. researchgate.net These iodinated triazoles can subsequently undergo halogen exchange reactions to yield the desired 5-bromo derivatives.
| Catalyst System | Reactants | Product Type | Key Features |
| CuI | bromo(phosphoryl)ethyne, azide | 5-bromotriazole | Regioselective synthesis controlled by process conditions. nih.gov |
| Cu/Pd Relay Catalysis | azide, alkyne, aryl halide | 1,4,5-trisubstituted 1,2,3-triazole | One-step, high-yield synthesis with complete regioselectivity. organic-chemistry.org |
| CuF₂ | TMS-alkyne, azide | 1,4-disubstituted 1,2,3-triazole | Efficient for deprotecting TMS-alkynes and promoting cycloaddition. nih.gov |
| CuI(PPh₃)₃ | 1-iodobuta-1,3-diynes, aryl azides | 5-iodo-1,2,3-triazole | Established method for creating 5-halotriazole precursors. researchgate.net |
Palladium-Catalyzed Approaches
Palladium catalysis offers powerful tools for the C-H functionalization and cross-coupling of heterocyclic compounds. For the synthesis of this compound, a plausible route involves the initial synthesis of 4-ethyl-1H-1,2,3-triazole, followed by a palladium-catalyzed direct C-H bromination at the 5-position.
Patil and co-workers reported a direct palladium-catalyzed C-5 arylation of N-aryl 1,2,3-triazoles using a bulky phosphine (B1218219) ligand. rsc.org A similar strategy could be adapted for halogenation. For instance, a palladium-catalyzed C(sp²)-H halogenation of 4-aryl-1,2,3-triazoles has been developed, suggesting that a 4-ethyl-1,2,3-triazole could be a suitable substrate for such a transformation. thieme-connect.com This reaction often proceeds through a palladacycle intermediate, with an in situ generated halogenating agent. thieme-connect.com
Furthermore, palladium catalysts are instrumental in the annulation of pre-functionalized triazoles, such as 5-iodotriazoles, which can be versatile building blocks for more complex fused heterocyclic systems. scholaris.ca
| Catalyst System | Reaction Type | Substrates | Product Type |
| Pd(OAc)₂ / P(o-tol)₃ | C-H Arylation | N-aryl 1,2,3-triazole, aryl-halide | C-5 substituted N-aryl 1,2,3-triazole. rsc.org |
| Pd(OAc)₂ / Pivalic Acid | C(sp²)-H Halogenation | 4-aryl-1,2,3-triazole, N-bromosuccinimide | 4-aryl-5-bromo-1,2,3-triazole. thieme-connect.com |
| Pd₂(dba)₃ / XantPhos | [3+2] Cycloaddition | Alkenyl bromide, Sodium azide | 1H-1,2,3-triazole. thieme-connect.com |
Ruthenium-Catalyzed Approaches
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides complementary regioselectivity to CuAAC, typically affording 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov This is because ruthenium catalysts activate alkynes via π-interactions rather than forming a σ-acetylide intermediate as in CuAAC. nih.gov
While the classic RuAAC yields 1,5-disubstituted products, certain ruthenium catalysts, such as Cp*RuCl(COD), can also promote the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles. organic-chemistry.org This opens a pathway to synthesize a 1,4,5-trisubstituted triazole directly. For the target molecule, this would involve the reaction of an azide with an internal alkyne like 3-bromo-2-pentyne. The regioselectivity in such reactions is influenced by a combination of steric and electronic factors of the alkyne substituents. nih.gov Some ruthenium complexes that lack cyclopentadienyl (B1206354) ligands have also been shown to catalyze the formation of 1,4-disubstituted triazoles, proceeding through a Ru-acetylide intermediate. acs.org
| Catalyst System | Reactant Types | Predominant Product | Mechanistic Feature |
| [CpRuCl] fragment (e.g., CpRuCl(COD)) | Terminal alkyne, azide | 1,5-disubstituted 1,2,3-triazole | π-activation of alkyne. organic-chemistry.orgnih.gov |
| [CpRuCl] fragment (e.g., CpRuCl(COD)) | Internal alkyne, azide | Fully substituted 1,2,3-triazole | Access to 1,4,5-trisubstituted triazoles. organic-chemistry.orgnih.gov |
| RuH(η²-BH₄)(CO)(PCy₃)₂ | Terminal alkyne, azide | 1,4-disubstituted 1,2,3-triazole | Proceeds via a Ru-acetylide intermediate. acs.org |
Metal-Free and Organocatalytic Methodologies for Brominated Ethyl Triazoles
Concerns about the environmental impact and potential toxicity of residual metals have driven the development of metal-free and organocatalytic synthetic methods. These approaches offer greener alternatives for the synthesis of triazole derivatives.
Metal-free synthesis often relies on the activation of one of the reactants to facilitate the [3+2] cycloaddition. For example, the reaction between substituted vinyl sulfonyl fluorides and azides can construct the triazole core through a Michael addition followed by the elimination of SO₂ gas. organic-chemistry.org This method's versatility with various substituted vinyl sulfonyl fluorides suggests it could be adapted for substrates leading to a 4-ethyl substituted triazole. organic-chemistry.org Subsequent bromination would be required to complete the synthesis. Another strategy involves a one-pot tandem azidation, intramolecular [3+2]-cycloaddition, and aromatization of ethyl acrylate (B77674) derivatives upon treatment with sodium azide. researchgate.net
Organocatalysis, using small organic molecules to accelerate reactions, has also emerged as a powerful tool. Enamine- and enolate-mediated organocatalytic [3+2] cycloadditions of carbonyl compounds with azides are prominent examples. nih.govacs.org Ramachary and co-workers have developed enolate-mediated organocatalytic syntheses of 1,4,5-trisubstituted 1,2,3-triazoles from activated carbonyls and aryl azides. acs.org A potential pathway to this compound could involve the reaction of an ethyl-containing β-ketoester or a similar activated methylene compound with an azide, catalyzed by an organic base like 1,8-Diazabicycloundec-7-ene (DBU) or tetramethylguanidine (TMG), followed by a bromination step.
| Methodology | Catalyst/Promoter | Reactants | Key Intermediate/Strategy |
| Michael Addition/SO₂ Elimination | Base (e.g., Et₃N) | Vinyl sulfonyl fluoride, azide | Michael adduct formation followed by SO₂ elimination. organic-chemistry.org |
| Enolate-mediated Cycloaddition | Organobase (e.g., TMG, DBU) | Activated carbonyl compound, azide | Enolate intermediate acts as the dipolarophile. acs.org |
| Enamine-mediated Cycloaddition | Secondary Amine (e.g., Proline, Pyrrolidine) | Ketone/Enone, azide | Enamine intermediate formation. nih.govnih.gov |
| Tandem Azidation/Cycloaddition | NaN₃ in DMF | Ethyl acrylate derivatives | Intramolecular cycloaddition of an in-situ formed azide. researchgate.net |
Mechanistic Insights into the Formation of this compound via Various Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting product structures. The formation of substituted triazoles proceeds through distinct mechanistic pathways depending on the chosen synthetic methodology.
Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The widely accepted mechanism for CuAAC involves the formation of a copper(I) acetylide intermediate. nih.govbeilstein-journals.org This intermediate then reacts with an azide in a [3+2] cycloaddition fashion. The reaction proceeds through a six-membered copper-containing metallacycle. Subsequent rearrangement and protonolysis release the 1,4-disubstituted triazole product and regenerate the copper(I) catalyst.
To form a 5-bromo-triazole, the key is the interception of the copper(I) triazolide intermediate that forms before the final protonolysis step. When a 1-bromoalkyne is used, the bromine atom is already in place. In a three-component reaction, an electrophilic brominating agent can react with the copper triazolide intermediate, adding the bromine atom to the C5 position before the copper is displaced. beilstein-journals.org
Mechanism of Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
In contrast to CuAAC, the RuAAC mechanism does not typically involve a metal acetylide. Instead, the ruthenium catalyst activates the alkyne through π-coordination. nih.gov This activation facilitates the nucleophilic attack of the terminal nitrogen of the azide onto the internal carbon of the alkyne, leading to a ruthenacycle intermediate. This difference in activation explains the reversed regioselectivity, favoring the 1,5-disubstituted product. nih.govacs.org For internal alkynes, the regioselectivity is dictated by the electronic and steric properties of the substituents on the alkyne.
Mechanism of Palladium-Catalyzed C-H Functionalization
The direct C-H halogenation of triazoles catalyzed by palladium is thought to proceed via a concerted metalation-deprotonation (CMD) pathway or through the formation of a palladacycle intermediate. thieme-connect.com In this proposed mechanism, the triazole acts as a directing group, coordinating to the palladium center. This facilitates the activation of the C-H bond at the 5-position. An oxidant or a halogen source (like N-bromosuccinimide) then delivers the bromine atom to the complex, followed by reductive elimination to yield the 5-bromo-triazole product. thieme-connect.com
Mechanism of Organocatalytic Triazole Formation
Organocatalytic routes operate through non-metallic intermediates. In enolate-mediated reactions, a base deprotonates an active methylene compound (e.g., a β-ketoester) to form an enolate. acs.orgnih.gov This enolate then acts as the nucleophilic component in a [3+2] cycloaddition with an azide. The resulting triazoline intermediate subsequently eliminates a leaving group (e.g., water or an alkoxide) to aromatize into the final triazole product. nih.gov Similarly, in enamine catalysis, a ketone or aldehyde reacts with a secondary amine catalyst (like proline or pyrrolidine) to form a nucleophilic enamine, which then undergoes the cycloaddition with the azide. nih.gov
Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Ethyl 1h 1,2,3 Triazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment
NMR spectroscopy stands as a powerful tool for the detailed structural elucidation of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, precise information regarding the chemical environment, connectivity, and spatial arrangement of atoms can be obtained.
¹H NMR Spectroscopic Analysis of Triazole Ring Protons and Ethyl Moiety
The proton NMR (¹H NMR) spectrum of 5-Bromo-4-ethyl-1H-1,2,3-triazole is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the triazole ring. The ethyl group will present as a characteristic quartet and triplet pattern. The methylene (B1212753) protons (-CH2-) adjacent to the triazole nitrogen are anticipated to appear as a quartet, while the terminal methyl protons (-CH3) will be observed as a triplet. The chemical shifts for these protons are influenced by the electronic environment of the triazole ring.
The 1H-1,2,3-triazole ring itself has a single proton at the C5 position in the unsubstituted form. However, in the title compound, this position is substituted with a bromine atom, thus no signal for a C5-H proton is expected. The N-H proton of the 1H-1,2,3-triazole tautomer is often broad and its chemical shift can be highly variable depending on the solvent and concentration. In some cases, it may exchange with deuterated solvents, leading to its disappearance from the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H (Triazole) | Variable (e.g., 10-13) | Broad Singlet | N/A |
| -CH2- (Ethyl) | ~4.2-4.5 | Quartet | ~7.2 |
| -CH3 (Ethyl) | ~1.3-1.5 | Triplet | ~7.2 |
Note: Predicted values are based on typical chemical shifts for similar triazole derivatives and ethyl groups attached to nitrogen atoms.
¹³C NMR Spectroscopic Analysis and Chemical Shift Correlations
The carbon-13 NMR (¹³C NMR) spectrum provides valuable information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for the two carbons of the ethyl group and the two carbons of the triazole ring. The carbon atom attached to the bromine (C5) is expected to be significantly downfield due to the deshielding effect of the halogen. The other triazole carbon (C4) will also have a characteristic chemical shift. The chemical shifts of the ethyl group carbons will be in the typical aliphatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C4 (Triazole) | ~140-150 |
| C5 (Triazole, C-Br) | ~120-130 |
| -CH2- (Ethyl) | ~40-50 |
| -CH3 (Ethyl) | ~14-16 |
Note: Predicted values are based on typical chemical shifts for substituted 1,2,3-triazoles. spectrabase.com
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation
To unambiguously confirm the structure of this compound, advanced 2D NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment would show a correlation between the methylene protons and the methyl protons of the ethyl group, confirming their J-coupling and thus their connectivity. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons. sdsu.edu This would allow for the definitive assignment of the ¹H and ¹³C signals for the ethyl group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range (2-3 bond) correlations. sdsu.edu Key correlations would be expected between the methylene protons of the ethyl group and the C4 and C5 carbons of the triazole ring, confirming the attachment of the ethyl group to the nitrogen atom. Correlations between the N-H proton and the triazole carbons would further solidify the structural assignment.
Vibrational Spectroscopy for Functional Group Identification (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The FT-IR spectrum of this compound is expected to show several key absorption bands. The N-H stretching vibration of the triazole ring typically appears as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the ethyl group would be observed around 2850-3000 cm⁻¹. The C=N and N=N stretching vibrations of the triazole ring are expected in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration would likely appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds and the symmetric vibrations of the triazole ring.
Table 3: Predicted FT-IR Absorption Bands for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|
| N-H Stretch (Triazole) | 3100-3300 |
| C-H Stretch (Ethyl) | 2850-3000 |
| C=N/N=N Stretch (Triazole) | 1400-1600 |
| C-N Stretch | 1200-1350 |
| C-Br Stretch | <700 |
Note: Predicted values are based on characteristic vibrational frequencies for triazole and bromo-substituted aromatic compounds. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound and, consequently, its molecular formula. For this compound (C₄H₆BrN₃), the expected monoisotopic mass can be calculated with high accuracy. The presence of bromine would be evident from the characteristic isotopic pattern of the molecular ion peak, with two signals of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).
Fragmentation analysis in the mass spectrum would provide further structural information. Common fragmentation pathways for triazoles include the loss of a nitrogen molecule (N₂). The ethyl group could also undergo fragmentation.
Table 4: Predicted HRMS Data for this compound
| Ion | Calculated m/z |
|---|---|
| [M(⁷⁹Br)+H]⁺ | 189.9821 |
| [M(⁸¹Br)+H]⁺ | 191.9801 |
Note: Calculated values for the protonated molecule [M+H]⁺.
X-ray Diffraction Studies for Solid-State Structure Determination and Conformation Analysis
While NMR provides the structure in solution, X-ray diffraction analysis of a single crystal offers the definitive solid-state structure, including bond lengths, bond angles, and intermolecular interactions.
Correlation of Spectroscopic Data with Computational Models for Enhanced Structural Validation
In the contemporary landscape of chemical research, the standalone interpretation of spectroscopic data is often supplemented by computational methods to provide a more robust and validated structural assignment. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become an indispensable tool for predicting spectroscopic parameters, which can then be correlated with experimental findings. This integrated approach is crucial for resolving ambiguities and gaining deeper insights into the electronic and geometric properties of molecules like this compound.
The process typically begins with the optimization of the molecular geometry of the target compound using a suitable level of theory and basis set. For triazole systems, methods like B3LYP with a 6-311++G(d,p) basis set have been shown to provide reliable results. researchgate.net Once the optimized geometry is obtained, various spectroscopic properties can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical calculations of NMR chemical shifts (δ) for both ¹H and ¹³C nuclei are performed using methods such as the Gauge-Including Atomic Orbital (GIAO) method. The calculated chemical shifts are then correlated with the experimentally observed values. A high degree of correlation between the calculated and experimental data serves as a strong validation of the proposed structure.
For this compound, the calculated ¹H NMR spectrum would be expected to show a triplet and a quartet for the ethyl group protons and a broad singlet for the N-H proton of the triazole ring. Similarly, the ¹³C NMR spectrum would exhibit distinct signals for the two carbons of the ethyl group and the two carbons of the triazole ring. The correlation between the predicted and observed chemical shifts for these nuclei would be a key step in the structural confirmation.
Table 1: Hypothetical Correlation of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (Δδ) |
| N-H | Data not available | Data not available | - |
| CH₂ | Data not available | Data not available | - |
| CH₃ | Data not available | Data not available | - |
| C4 | Data not available | Data not available | - |
| C5 | Data not available | Data not available | - |
Infrared (IR) Spectroscopy
Computational chemistry allows for the prediction of vibrational frequencies and their corresponding intensities. These calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the theoretical model. The scaled theoretical IR spectrum is then compared with the experimental FT-IR spectrum.
Key vibrational modes for this compound would include the N-H stretching frequency, C-H stretching of the ethyl group, C=N and N=N stretching of the triazole ring, and the C-Br stretching frequency. A good agreement between the positions and relative intensities of the major peaks in the experimental and calculated spectra would further validate the molecular structure.
Table 2: Hypothetical Correlation of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Assignment |
| ν(N-H) | Data not available | Data not available | N-H stretch |
| ν(C-H) | Data not available | Data not available | Ethyl C-H stretch |
| ν(C=N/N=N) | Data not available | Data not available | Triazole ring stretch |
| ν(C-Br) | Data not available | Data not available | C-Br stretch |
Mass Spectrometry (MS)
While direct prediction of mass spectra is complex, computational methods can be used to calculate the stability of various fragment ions. This information can help in interpreting the fragmentation patterns observed in the experimental mass spectrum, particularly in high-resolution mass spectrometry (HRMS) where exact masses of fragments can be determined. For this compound, the molecular ion peak and the isotopic pattern due to the presence of bromine would be key features to correlate.
Computational Chemistry and Theoretical Analysis of 5 Bromo 4 Ethyl 1h 1,2,3 Triazole Electronic Structure and Reactivity
Quantum Chemical Calculations for Optimized Geometries and Electronic Structure
Quantum chemical calculations are fundamental to predicting the three-dimensional structure and electron distribution of a molecule. These methods solve approximations of the Schrödinger equation to determine the most stable arrangement of atoms (optimized geometry) and the energies and shapes of molecular orbitals.
Density Functional Theory (DFT) is a widely used method for studying the electronic structure of triazole systems due to its balance of computational cost and accuracy. nih.gov Methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), are employed to explore molecular geometries and energies. nih.gov For instance, in studies of similar triazole hybrids, DFT calculations have been used to investigate the geometry and electronic properties, revealing how substituents on the triazole ring influence its structure. nih.govnih.gov
Ab initio methods, while more computationally intensive, can offer higher accuracy.
Hartree-Fock (HF): This is a foundational ab initio method that provides a starting point for more complex calculations.
Møller-Plesset perturbation theory (MP2): This method improves upon HF by including electron correlation, which is crucial for accurately describing molecular systems.
Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)): Often considered the "gold standard" in quantum chemistry for its high accuracy in calculating molecular energies, though its computational cost limits its application to smaller systems.
For substituted triazoles, these calculations typically confirm that the optimized geometries represent true energy minima on the potential energy surface, indicated by the absence of imaginary vibrational frequencies.
The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity. acs.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a critical indicator of molecular stability and reactivity.
In related triazole derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the triazole ring itself or donor substituents, while the LUMO is typically found on electron-accepting regions. nih.gov A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For example, a DFT study on a brominated furanone compound containing a triazole moiety calculated an energy gap of 3.08 eV, indicating significant chemical reactivity. researchgate.net For 5-Bromo-4-ethyl-1H-1,2,3-triazole, the electron-withdrawing bromine atom and the π-system of the triazole ring would be expected to significantly influence the energies and distributions of these frontier orbitals.
Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Triazole Compound (Data based on a representative triazole derivative for illustrative purposes)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.85 | Highest Occupied Molecular Orbital; relates to electron-donating ability. |
| LUMO | -1.52 | Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |
| Egap (LUMO-HOMO) | 5.33 | Energy gap; indicates chemical stability and reactivity. |
Atomic Charge Distribution and Electrostatic Potential Surface Analysis
Atomic charge distribution analysis provides insight into how electrons are shared between atoms in a molecule, highlighting electrostatic interactions. The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution, mapping electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net
In triazole structures, the nitrogen atoms are typically regions of negative electrostatic potential (electron-rich), making them susceptible to electrophilic attack and capable of forming hydrogen bonds. Conversely, hydrogen atoms attached to the ring or substituents often exhibit positive potential. The bromine atom in this compound would introduce a region of complex potential, being electronegative yet also capable of halogen bonding. The MEP surface is crucial for predicting how the molecule will interact with biological receptors or other reactants. researchgate.net
Theoretical Investigations of Tautomeric Forms and Their Relative Stability in this compound
Prototropic tautomerism, the migration of a proton, is a key feature of NH-unsubstituted azoles. researchgate.net For this compound, the "1H" designation indicates the proton is on the N1 nitrogen. However, other tautomeric forms are possible, and their relative stability is critical for understanding the compound's chemical behavior.
Computational methods are used to calculate the total energies of different possible tautomers to determine their relative stabilities. researchgate.net For unsubstituted 1,2,4-triazole, for example, the 1H-tautomer is generally found to be more stable than the 4H-tautomer. ijsr.netnih.gov In the case of bromo-1,2,4-triazoles, theoretical studies have shown that the relative energies can be very close, with the most stable form depending on the position of the bromine atom. ijsr.net
The stability of tautomers can be influenced by the solvent. Calculations can be performed for the gas phase and then repeated using a solvent model (like the Solvation Model based on Density, SMD) to account for solute-solvent interactions. researchgate.net For this compound, the ethyl group at N4 prevents tautomerization involving that nitrogen, but proton migration between N1, N2, and N3 could still be possible depending on the specific isomeric structure. However, the specified nomenclature points to a 1,4-disubstituted ring, which would limit tautomeric possibilities compared to a monosubstituted triazole. If the compound is 5-Bromo-4-ethyl-4H -1,2,3-triazole, then prototropic tautomerism involving the N-H bond would be a primary consideration. Assuming the intended structure is an N-H triazole, the equilibrium between the different tautomers would be investigated.
Table 2: Hypothetical Relative Energies of Triazole Tautomers (Illustrative data based on general findings for substituted triazoles)
| Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Methanol, kcal/mol) |
| 1H-Tautomer | 0.00 (Reference) | 0.00 (Reference) |
| 2H-Tautomer | +2.5 | +1.8 |
| 4H-Tautomer | +4.1 | +3.5 |
Characterization of Transition States for Prototropic Equilibria
To understand the dynamics of tautomerism, chemists calculate the transition state (TS) structures that connect the different tautomeric forms. The TS is the highest energy point along the reaction coordinate for proton transfer. The energy difference between the stable tautomer and the transition state is the activation energy for the interconversion. ijsr.net
These calculations help determine how readily one tautomer can convert into another. The mechanism can be a direct intramolecular proton shift or can be mediated by solvent molecules. Theoretical studies on similar azoles have characterized these transition states, providing a complete picture of the prototropic equilibrium landscape. nih.gov For this compound, identifying the transition states would clarify the pathways and energy barriers for any possible interconversions, which is essential for predicting its reactivity and behavior in different chemical environments.
Elucidation of Substituent Effects (Bromine, Ethyl) on Tautomer Stability
The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H, 2H, and 3H tautomers, depending on the position of the single hydrogen atom on the nitrogen atoms of the ring. The stability of these tautomers is significantly influenced by the nature and position of substituents on the triazole ring. For this compound, the bromine and ethyl groups play a crucial role in determining the predominant tautomeric form.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in evaluating the relative stabilities of these tautomers. researchgate.net The electron-withdrawing nature of the bromine atom at the C5 position and the electron-donating nature of the ethyl group at the C4 position create a unique electronic environment. Theoretical calculations indicate that for many C5-substituted 1,2,3-triazoles, the 2H-tautomer is the most stable form in the gas phase. researchgate.net This preference is often attributed to a combination of electronic and steric factors.
The relative stability of the less stable 1H and 3H tautomers is strongly influenced by potential intramolecular interactions, both attractive and repulsive, between the substituent and the proton on the N1 or N3 atom. researchgate.net For instance, certain substituents like -F, -CH3, and -Cl have been shown to stabilize the N3-H tautomer over the N1-H form in C5-substituted 1,2,3-triazoles. researchgate.net The specific impact of the ethyl group at C4 in conjunction with the bromine at C5 on the tautomeric equilibrium of this compound would require specific computational analysis, but general principles of substituent effects on triazole tautomerism provide a foundational understanding.
Table 1: General Substituent Effects on the Stability of 1,2,3-Triazole Tautomers
| Substituent Type | Position | General Effect on Tautomer Stability |
| Electron-withdrawing | C5 | Often stabilizes the 2H-tautomer. researchgate.net |
| Electron-donating | C4 | Can influence the relative stability of 1H and 3H tautomers through electronic and steric effects. |
| Halogens (e.g., Bromine) | C5 | Can stabilize the N3-H tautomer over the N1-H tautomer. researchgate.net |
| Alkyl (e.g., Ethyl) | C4 | Can influence the conformational preferences of the molecule. |
Solvent Effects on the Electronic Structure and Tautomerism of this compound using Continuum Solvation Models
The surrounding solvent environment can significantly alter the electronic structure and tautomeric preferences of a molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to simulate the effects of a solvent without explicitly modeling individual solvent molecules. researchgate.net These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
For substituted triazoles, studies have shown that the 2H-triazole tautomer is often more stable than the 1H-tautomer in both the gas phase and in solution. researchgate.net The application of a polarizable continuum model in computational studies allows for the examination of how the stability of tautomeric forms and their corresponding anions are affected by the solvent. researchgate.net Generally, polar solvents tend to stabilize more polar tautomers. The total energy of all tautomers typically decreases when moving from the gas phase to a polar solvent, indicating stabilization by the solvent. sid.ir
In the case of this compound, the dipole moment of each tautomer would interact differently with the dielectric continuum of the solvent. A solvent with a higher dielectric constant would more effectively stabilize the tautomer with the larger dipole moment. For instance, in a study on 2-amino-1,3,4-thiadiazole, it was found that while the total energies of all tautomers decreased in polar solvents, the relative stability order of the tautomers was not necessarily altered. sid.ir However, for other systems, solvent polarity can dramatically influence the tautomerization process. nih.gov The specific influence of various solvents on the tautomeric equilibrium of this compound would depend on the interplay between the solute's electronic structure and the solvent's properties.
Table 2: Predicted Tautomer Stability in Different Environments
| Environment | Predicted Most Stable Tautomer (General Trend for Substituted 1,2,3-Triazoles) |
| Gas Phase | 2H-tautomer researchgate.net |
| Non-polar Solvent | 2H-tautomer (often) |
| Polar Solvent | 2H-tautomer (often, but stabilization of more polar tautomers is enhanced) sid.ir |
Computational Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation and characterization of molecules like this compound.
NMR Chemical Shifts: The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H, ¹³C, and ¹⁵N nuclei, is a valuable method for distinguishing between different isomers and tautomers of triazoles. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., GIAO-B3LYP/6-311++G**), has shown good agreement with experimental ¹⁵N NMR chemical shifts for disubstituted 1,2,3-triazoles. rsc.org By calculating the expected chemical shifts for the 1H, 2H, and 3H tautomers of this compound, a direct comparison with experimental data can confirm the predominant tautomer in solution. nih.gov For example, the calculated ¹H chemical shifts for thiol and NH protons in substituted 1,2,4-triazoles have been used to differentiate between tautomeric forms.
Vibrational Frequencies: The prediction of vibrational frequencies through computational methods provides theoretical infrared (IR) and Raman spectra. These calculated spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. researchgate.net Calculations for 1,2,3-triazole at the B3LYP/6-31G* level have been used to assign vibrational wavenumbers for both the 1H- and 2H-forms. researchgate.net For this compound, computational analysis of the vibrational modes would reveal specific frequencies associated with the stretching and bending of the triazole ring, C-Br bond, and the ethyl group, further aiding in its structural confirmation.
Table 3: Computationally Predicted Spectroscopic Data (Hypothetical Example for this compound) This table is for illustrative purposes and the values are not based on actual calculations for this specific molecule.
| Tautomer | Calculated ¹H NMR (ppm) - Triazole H | Calculated ¹³C NMR (ppm) - C4 | Calculated ¹³C NMR (ppm) - C5 | Calculated Vibrational Frequency (cm⁻¹) - C-Br Stretch |
| 1H-tautomer | ~8.0-8.5 | ~140-145 | ~125-130 | ~600-650 |
| 2H-tautomer | ~7.5-8.0 | ~145-150 | ~130-135 | ~600-650 |
| 3H-tautomer | ~8.0-8.5 | ~140-145 | ~125-130 | ~600-650 |
Reaction Mechanism Studies through Computational Modeling of this compound Transformations
Computational modeling is an indispensable tool for investigating the mechanisms of chemical reactions involving triazoles. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and determine activation energies, providing a detailed picture of how a transformation occurs. researchgate.netsmu.edu
For this compound, computational studies could elucidate the mechanisms of various potential transformations. For instance, nucleophilic substitution reactions at the C5 position, where the bromine atom is displaced, could be modeled. The calculations would help in understanding the energetics of the reaction pathway and the role of the ethyl group and the triazole ring in stabilizing the transition state.
Furthermore, reactions involving the triazole ring itself, such as cycloadditions or ring-opening reactions, can be studied. For example, the mechanism of [3+2] cycloaddition reactions to form triazoles has been investigated using DFT, revealing the stepwise nature of the process. researchgate.net Similarly, the functionalization of the triazole ring, a common strategy in drug discovery, can be guided by computational insights into the reaction mechanism. nih.gov Computational evaluation of reaction mechanisms can reveal important non-covalent interactions that influence the favorability of certain reaction pathways. researchgate.net
By understanding the intricate details of reaction mechanisms at a molecular level, chemists can optimize reaction conditions, predict the formation of byproducts, and design more efficient synthetic routes to novel triazole derivatives.
Reactivity Profiles and Transformational Chemistry of 5 Bromo 4 Ethyl 1h 1,2,3 Triazole
Halogen-Directed Functionalization and Cross-Coupling Reactions at the Triazole Ring
The bromine atom at the C5 position of the triazole ring is the primary site for a variety of functionalization reactions, enabling the introduction of diverse molecular fragments. This reactivity is dominated by palladium-catalyzed cross-coupling reactions and nucleophilic substitutions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the brominated position of 5-Bromo-4-ethyl-1H-1,2,3-triazole serves as an excellent handle for such transformations. The electron-deficient nature of the triazole ring enhances the susceptibility of the C-Br bond to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.
Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organohalide with an organoboron compound. For this compound, a Suzuki-Miyaura coupling with an aryl or heteroaryl boronic acid would yield the corresponding 5-aryl- or 5-heteroaryl-4-ethyl-1H-1,2,3-triazole. While specific studies on this exact molecule are not prevalent, the arylation of similar bromo-triazoles is well-documented. nih.govorganic-chemistry.org The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or Pd(dppf)Cl₂, and a base in an organic solvent.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org This reaction, applied to this compound, would introduce an alkynyl substituent at the C5 position. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. libretexts.orgorganic-chemistry.orgresearchgate.net The resulting 5-alkynyl-4-ethyl-1H-1,2,3-triazoles are versatile intermediates for further transformations.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles
| Coupling Reaction | Reactants | Catalyst System | Product Type |
| Suzuki-Miyaura | Bromo-triazole, Arylboronic acid | Pd(PPh₃)₄, Base | 5-Aryl-triazole |
| Sonogashira | Bromo-triazole, Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | 5-Alkynyl-triazole |
| Heck | Bromo-triazole, Alkene | Pd(OAc)₂, Ligand, Base | 5-Alkenyl-triazole |
| Buchwald-Hartwig | Bromo-triazole, Amine | Pd₂(dba)₃, Ligand, Base | 5-Amino-triazole |
The bromine atom on the triazole ring can also be displaced by various nucleophiles. While direct SNAr reactions on electron-rich aromatic systems can be challenging, the electron-withdrawing nature of the triazole ring can facilitate such substitutions. Studies on related 5-bromo-1,2,3-triazines have shown that phenols can displace the bromide in the presence of a base to form 5-aryloxy-1,2,3-triazines. mdpi.comacs.org
A particularly useful nucleophilic substitution is the reaction with sodium azide (B81097) to form the corresponding 5-azido-4-ethyl-1H-1,2,3-triazole. This transformation is often a key step in the synthesis of more complex nitrogen-containing heterocycles and can be performed as part of a one-pot reaction followed by a "click" cycloaddition. rsc.orgnih.gov Other nucleophiles such as thiols can also be employed to introduce sulfur-containing moieties at the C5 position. libretexts.org
Reactions Involving the Ethyl Moiety on the Triazole Ring
The ethyl group at the C4 position of the triazole ring is generally less reactive than the brominated C5 position. However, under specific conditions, it can undergo functionalization. While there is limited specific research on the reactions of the ethyl group of this compound, general reactions of alkyl substituents on heterocyclic rings can be considered. These could potentially include:
Oxidation: Strong oxidizing agents could potentially oxidize the ethyl group to an acetyl group or even a carboxylic acid, although this might also affect the triazole ring itself.
Halogenation: Free-radical halogenation could introduce a halogen atom onto the ethyl group, likely at the benzylic-like position adjacent to the triazole ring. This would create a new site for further nucleophilic substitution or elimination reactions.
Further research is needed to explore the specific reactivity of the ethyl moiety in this particular compound.
Role as a Ligand in Coordination Chemistry and Catalysis
The 1,2,3-triazole ring contains multiple nitrogen atoms with lone pairs of electrons, making it an excellent ligand for coordinating with metal ions. The presence of the bromo and ethyl substituents can influence the electronic and steric properties of the resulting metal complexes, thereby modulating their catalytic activity.
Table 2: Potential Coordination Modes of this compound
| Metal Center (M) | Potential Coordinating Atoms | Resulting Complex Type |
| Pd(II) | N2, N3 | Bidentate chelate |
| Cu(I)/Cu(II) | N1, N2, N3 | Monodentate or bridging ligand |
| Fe(II)/Fe(III) | N2, N3 | Bidentate chelate |
| Ni(II) | N2, N3 | Bidentate chelate |
Metal complexes containing triazole ligands have shown significant catalytic activity in a range of organic reactions. rsc.orgresearchgate.net
Copper-Triazole Complexes: Copper(I) complexes with triazole ligands are renowned for their catalytic role in the azide-alkyne cycloaddition (CuAAC) or "click chemistry" reactions. nih.gov They have also been investigated as catalysts for oxidation reactions. rsc.org For instance, copper(II) complexes with triazole derivatives have been shown to catalyze the oxidation of styrene (B11656) to benzaldehyde (B42025) and cyclohexane (B81311) to a mixture of cyclohexanol (B46403) and cyclohexanone. rsc.orgrsc.org
Palladium-Triazole Complexes: Palladium complexes with triazole-based ligands are effective catalysts for cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.govscienceopen.com The triazole ligand can stabilize the palladium catalyst and influence its reactivity and selectivity. Highly N2-selective arylation of 1,2,3-triazoles has been achieved using palladium catalyst systems. nih.gov
While specific catalytic applications of metal complexes derived from this compound are not extensively reported, the general catalytic utility of related triazole complexes suggests a promising area for future research.
Acid-Base Properties and Proton Transfer Processes of Substituted Triazoles
The 1,2,3-triazole ring system is characterized by its aromatic nature and the presence of three nitrogen atoms, which confer both acidic and basic properties. thieme-connect.deguidechem.com The parent compound, 1H-1,2,3-triazole, is a weak base with a pKa of 1.17 for its protonated form and a weak acid with a pKa of 9.4 for the N-H proton. guidechem.com These properties are subject to significant modulation by the presence of substituents on the heterocyclic ring. In the case of this compound, the bromo and ethyl groups exert opposing electronic effects that influence its acid-base character.
N-unsubstituted 1,2,3-triazoles, including the title compound, exist as a dynamic equilibrium of two tautomeric forms: the 1H- and 2H-isomers. thieme-connect.de This tautomerism is a fundamental aspect of their chemistry and a key component of proton transfer processes, occurring in both solution and the gas phase. thieme-connect.de The proton can reside on any of the three nitrogen atoms, and the relative stability of these tautomers is influenced by the substitution pattern on the carbon atoms of the ring.
Protonation of the triazole ring typically occurs at one of the nitrogen atoms, forming a triazolium cation. Conversely, deprotonation involves the removal of the proton from the N-H bond, generating a triazolate anion. The specific site of protonation and the acidity of the N-H bond in this compound are dictated by the electronic influence of its substituents.
The Bromo Substituent: Located at the C5 position, the bromine atom acts primarily as an electron-withdrawing group through its inductive effect (-I). This effect decreases the electron density within the triazole ring, which in turn lowers the basicity of the nitrogen atoms, making them less likely to accept a proton. Concurrently, the electron-withdrawing nature of bromine stabilizes the conjugate base (the triazolate anion) formed after deprotonation, thereby increasing the acidity of the N-H proton compared to the unsubstituted 1H-1,2,3-triazole.
The Ethyl Substituent: The ethyl group at the C4 position is an electron-donating group due to hyperconjugation and its inductive effect (+I). This effect increases the electron density of the triazole ring, which would typically enhance the basicity of the nitrogen atoms and decrease the acidity of the N-H proton.
The net acid-base character of this compound results from the interplay of these opposing electronic forces. Given the strong electron-withdrawing influence of halogens, it is anticipated that the bromo group's effect will be more pronounced, leading to a compound that is more acidic and less basic than the parent 1H-1,2,3-triazole.
Proton transfer is a critical process for 1,2,3-triazoles, particularly in the solid state and in solution, where they can form extensive hydrogen-bonded networks. rsc.org The N-H proton of one molecule can form a hydrogen bond with a nitrogen atom of a neighboring molecule (N–H⋯N). rsc.org This network facilitates proton hopping, a mechanism essential for proton conductivity. rsc.org The self-dissociation of the triazole into a triazolium cation and a triazolate anion also contributes to these proton transfer dynamics. rsc.org The specific arrangement and strength of these hydrogen bonds in this compound would be influenced by the steric and electronic nature of its ethyl and bromo substituents.
The table below summarizes the known pKa values for the parent 1,2,3-triazole and provides a qualitative prediction for this compound based on the electronic effects of its substituents.
| Compound Name | pKa (Protonated Form) | pKa (N-H Deprotonation) | Reference |
| 1H-1,2,3-Triazole | 1.17 | 9.4 | guidechem.com |
| 1-Methyl-1H-1,2,3-triazole | 1.25 | N/A | thieme-connect.de |
| 5-Hydroxy-1-aryl-1,2,3-triazole | N/A | 4.2 | acs.org |
| This compound | < 1.17 (Predicted) | < 9.4 (Predicted) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
